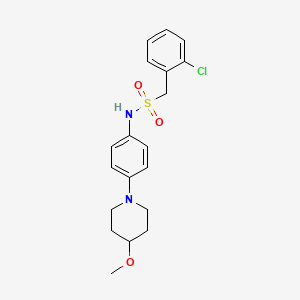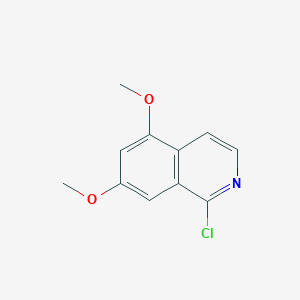
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4-phenylbutane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound appears to contain an azetidine ring, which is a four-membered cyclic amine, and a sulfonyl group attached to a chlorophenyl group. It also contains a butane-1,4-dione group attached to a phenyl group. These functional groups suggest that this compound could be involved in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring, the introduction of the sulfonyl group, and the attachment of the phenyl and butane-1,4-dione groups. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The azetidine ring could potentially introduce strain into the molecule, affecting its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the azetidine ring could potentially undergo ring-opening reactions, while the sulfonyl group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could affect its solubility in different solvents .Mechanism of Action
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4-phenylbutane-1,4-dione works by inhibiting glutaminase, an enzyme that converts glutamine into glutamate, which is then used by cancer cells to produce energy and biosynthetic precursors. By inhibiting glutaminase, this compound deprives cancer cells of the nutrients they need to survive and grow.
Biochemical and Physiological Effects:
This compound has been shown to induce metabolic stress in cancer cells, leading to the activation of the unfolded protein response and the inhibition of mTORC1 signaling. This compound has also been shown to modulate the tumor microenvironment by reducing the levels of lactate and increasing the levels of oxygen, which can improve the efficacy of chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4-phenylbutane-1,4-dione is its selectivity for glutaminase, which minimizes off-target effects and toxicity. However, this compound has poor solubility in water, which can limit its use in certain experiments. In addition, this compound has a short half-life in vivo, which can limit its efficacy in animal models and clinical trials.
Future Directions
There are several future directions for the development of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4-phenylbutane-1,4-dione. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective glutaminase inhibitors that can overcome the limitations of this compound. Finally, the clinical development of this compound in combination with chemotherapy and radiation therapy is an important future direction, as this could improve the efficacy of these treatments and lead to better outcomes for cancer patients.
Synthesis Methods
The synthesis of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4-phenylbutane-1,4-dione involves the reaction of 4-chlorobenzene sulfonyl chloride with azetidine-1-carboxylic acid, followed by the condensation reaction with 4-phenylbutane-1,4-dione. The resulting compound is then purified through column chromatography to obtain pure this compound.
Scientific Research Applications
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4-phenylbutane-1,4-dione has been extensively studied in preclinical models of various types of cancer, including renal cell carcinoma, triple-negative breast cancer, non-small cell lung cancer, and pancreatic cancer. In these studies, this compound has been shown to inhibit cancer cell growth, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S/c20-15-6-8-16(9-7-15)26(24,25)17-12-21(13-17)19(23)11-10-18(22)14-4-2-1-3-5-14/h1-9,17H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSXPXKZUWNMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2828475.png)
![N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide](/img/no-structure.png)
![Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2828478.png)


![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2828484.png)
![(Z)-ethyl 4-((benzo[d]thiazol-2-ylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2828486.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2828488.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2828489.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2828491.png)
![7-(6-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2828492.png)